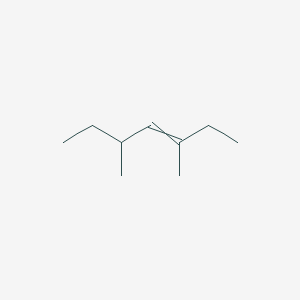

3,5-Dimethylhept-3-ene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3,5-dimethylhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOLZWHOQAEIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylhept-3-ene, a valuable alkene in organic synthesis. This document details two primary synthetic methodologies: the Wittig reaction and a Grignard reaction followed by dehydration. While specific experimental data for the direct synthesis of this compound is not extensively reported in readily available literature, this guide outlines detailed, adaptable protocols based on established chemical principles and analogous reactions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for reaction planning, purification, and characterization of the final product.

Table 1: Physical and Chemical Properties of this compound [1][2][3][4]

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| Isomers | (E)-3,5-dimethylhept-3-ene, (Z)-3,5-dimethylhept-3-ene |

| Appearance | Colorless liquid (expected) |

| Boiling Point | Not precisely reported, estimated to be in the range of 130-150 °C |

| Density | Not precisely reported |

| Solubility | Insoluble in water, soluble in common organic solvents |

Synthetic Routes

Two principal retrosynthetic disconnections for this compound are considered, leading to a Wittig reaction approach and a Grignard-based synthesis.

Caption: Retrosynthetic analysis of this compound.

Route 1: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides.[1][5][6][7][8] For the synthesis of this compound, this would involve the reaction of pentan-2-one with a sec-butyltriphenylphosphonium ylide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides, such as the one proposed here, typically favor the formation of the (Z)-isomer.[9]

Step 1: Preparation of sec-Butyltriphenylphosphonium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine triphenylphosphine (B44618) (1.0 eq) and acetonitrile.

-

Add 2-bromobutane (B33332) (1.1 eq) to the stirred solution.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield sec-butyltriphenylphosphonium bromide.

Step 2: Synthesis of this compound

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the sec-butyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base such as n-butyllithium (1.0 eq) to the stirred suspension to form the ylide, indicated by a color change.

-

After stirring for 30 minutes at -78 °C, slowly add a solution of pentan-2-one (1.0 eq) in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to isolate this compound. The triphenylphosphine oxide byproduct can be removed by chromatography if necessary.

Caption: Workflow for the Wittig synthesis of this compound.

Route 2: Grignard Reaction and Dehydration

An alternative approach involves the nucleophilic addition of a Grignard reagent to a ketone, followed by dehydration of the resulting tertiary alcohol.[10] This two-step sequence can be a robust method for the synthesis of highly substituted alkenes. For this compound, this would entail the reaction of pentan-2-one with ethylmagnesium bromide to form 3,5-dimethylheptan-3-ol, which is then dehydrated.

Step 1: Synthesis of 3,5-Dimethylheptan-3-ol

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of bromoethane (B45996) (1.1 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the bromoethane solution to initiate the reaction (initiation may require gentle heating or the addition of a crystal of iodine).

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of pentan-2-one (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice in a beaker.

-

Add saturated aqueous ammonium chloride solution and stir until all the solids dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield crude 3,5-dimethylheptan-3-ol. This intermediate can be purified by distillation or used directly in the next step.

Step 2: Dehydration of 3,5-Dimethylheptan-3-ol

-

In a round-bottom flask equipped with a distillation head, place the crude 3,5-dimethylheptan-3-ol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Gently heat the mixture. The alkene product will distill as it is formed.

-

Collect the distillate, which will be a mixture of this compound and any other isomeric alkenes that may form.

-

Wash the distillate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the resulting this compound by fractional distillation.

Caption: Workflow for the Grignard/Dehydration synthesis.

Data Presentation

Table 2: Template for Synthetic Data Comparison

| Parameter | Wittig Reaction | Grignard/Dehydration |

| Starting Materials | Pentan-2-one, sec-Butyltriphenylphosphonium bromide | Pentan-2-one, Bromoethane, Magnesium |

| Key Reagents | n-Butyllithium, THF | Diethyl ether, H₂SO₄ (catalytic) |

| Reaction Conditions (Step 1) | Reflux in acetonitrile, 24h | Reflux in diethyl ether, 1h |

| Reaction Conditions (Step 2) | -78 °C to RT, overnight | 0 °C to RT, 2h (Grignard); Heat (Dehydration) |

| Theoretical Yield | (To be determined) | (To be determined) |

| Actual Yield | (To be determined) | (To be determined) |

| Percent Yield | (To be determined) | (To be determined) |

| Stereoselectivity (E:Z ratio) | (To be determined, Z-isomer expected to be major) | (To be determined, mixture of isomers likely) |

| Purification Method | Fractional Distillation / Chromatography | Fractional Distillation |

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods. Expected spectroscopic data are summarized below.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton, as well as signals for the methyl and ethyl groups. The coupling constants of the vinylic protons can help determine the stereochemistry of the double bond.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 126.24).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic C=C stretching vibration for the alkene functional group.

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and analytical capabilities. Careful monitoring of reaction progress and thorough characterization of the final product are crucial for successful synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Physicochemical Properties of 3,5-Dimethylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 3,5-dimethylhept-3-ene, a branched alkene of interest in various chemical research domains. Due to the limited availability of direct experimental data, this guide combines computed properties from reputable chemical databases with experimental data for structurally similar compounds to offer a reliable profile. It also outlines detailed experimental protocols for its synthesis and characterization.

Core Physicochemical Properties

This compound (C_9H_18) is a nine-carbon unsaturated hydrocarbon with a double bond at the C3 position and methyl groups at the C3 and C5 positions. It exists as (E)- and (Z)- stereoisomers. The following table summarizes its key physicochemical properties.

| Property | Value | Data Type | Reference |

| Molecular Formula | C_9H_18 | - | [1][2] |

| Molecular Weight | 126.24 g/mol | Computed | [1][2] |

| Boiling Point | 146.8 °C at 760 mmHg | Experimental (for (3E)-3,4-dimethylhept-3-ene) | [3] |

| Density | 0.741 g/cm³ | Experimental (for (3E)-3,4-dimethylhept-3-ene) | [3] |

| Refractive Index | 1.424 | Experimental (for (3E)-3,4-dimethylhept-3-ene) | [3] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, benzene, chloroform). | Predicted (based on 3,5-dimethylheptane) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 4.0 | Computed | [5] |

| Flash Point | 31.5 °C | Experimental (for (3E)-3,4-dimethylhept-3-ene) | [3] |

Note: Experimental data for the boiling point, density, and refractive index are for the isomer (3E)-3,4-dimethylhept-3-ene and are provided as a close approximation for this compound. Solubility is predicted based on the properties of the corresponding alkane, 3,5-dimethylheptane.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are outlined below. These protocols are based on established organic chemistry techniques.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds and can be adapted for the synthesis of this compound.[6][7][8] This would involve the reaction of a phosphorus ylide with a ketone.

Materials:

-

(sec-butyl)triphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Pentanone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH_4Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO_4)

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend (sec-butyl)triphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add one equivalent of n-butyllithium dropwise. The formation of the ylide is indicated by a color change (typically to deep red or orange). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Reaction with Ketone: Cool the ylide solution back to 0 °C. In a separate flame-dried flask, dissolve one equivalent of 2-pentanone in a minimal amount of anhydrous THF. Add the 2-pentanone solution to the ylide solution dropwise via syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator. The crude product will contain this compound and triphenylphosphine (B44618) oxide.

-

Purification: Purify the crude product by fractional distillation to separate the alkene from the high-boiling triphenylphosphine oxide byproduct.[9][10]

Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to determine the purity of the synthesized this compound and to identify the (E)- and (Z)- isomers.[11][12][13]

-

Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating hydrocarbon isomers.

-

Injection: A split injection is used to introduce a small amount of the sample dissolved in a volatile solvent like hexane.

-

Temperature Program: Start with an initial oven temperature of around 50 °C, followed by a ramp of 5-10 °C/min to a final temperature of approximately 250 °C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum will show the molecular ion peak (m/z = 126) and characteristic fragmentation patterns that can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[14][15][16]

-

Sample Preparation: Dissolve a few milligrams of the purified product in a deuterated solvent (e.g., CDCl_3).

-

¹H NMR: The spectrum will show characteristic signals for the vinylic proton, allylic protons, and the different methyl and ethyl groups. The coupling constants between the vinylic protons can help determine the stereochemistry of the double bond ((E) or (Z) isomer).

-

¹³C NMR: The spectrum will show distinct signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the alkyl groups.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. (Z)-3,5-dimethylhept-3-ene | C9H18 | CID 44630240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-3-heptene | C9H18 | CID 5364776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3E)-3,4-dimethylhept-3-ene | 3074-67-7 [chemnet.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. (E,5R)-3,5-dimethylhept-3-ene | C9H18 | CID 95704210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 12. hpst.cz [hpst.cz]

- 13. Gas chromatographic-mass spectrometric characterization of all acyclic C5-C7 alkenes from fluid catalytic cracked gasoline using polydimethylsiloxane and squalane stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 3,5-Dimethylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomeric forms of the alkene 3,5-dimethylhept-3-ene (C₉H₁₈). Due to the presence of a double bond and a chiral center, this compound exhibits a variety of isomeric forms, each with unique physicochemical properties. Understanding these isomers is critical for applications in organic synthesis, materials science, and drug development, where specific molecular geometries can dictate chemical reactivity and biological activity.

Structural Isomers of this compound

Structural isomers, also known as constitutional isomers, share the same molecular formula but differ in the connectivity of their atoms. For the acyclic alkene this compound, structural isomerism arises from variations in the carbon skeleton (skeletal isomers) and the position of the double bond (positional isomers).

Skeletal Isomers

Skeletal isomers of this compound involve rearrangements of the carbon backbone, leading to different branching patterns. While a comprehensive enumeration is extensive, key examples include other dimethylheptenes and various methyl- and ethyl-substituted octenes and hexenes.

Positional Isomers

Positional isomers of this compound have the same carbon skeleton but differ in the location of the carbon-carbon double bond. Some examples of positional isomers within the dimethylheptene family are outlined in the table below.

| Isomer Name | Carbon Skeleton | Position of Double Bond |

| 3,5-Dimethylhept-1-ene | 3,5-Dimethylheptane | C1-C2 |

| 3,5-Dimethylhept-2-ene | 3,5-Dimethylheptane | C2-C3 |

| This compound | 3,5-Dimethylheptane | C3-C4 |

| 2,4-Dimethylhept-3-ene | 2,4-Dimethylheptane | C3-C4 |

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This compound exhibits two types of stereoisomerism: geometric isomerism (E/Z isomerism) due to the substituted double bond, and enantiomerism due to a chiral center.

Geometric Isomerism (E/Z Isomerism)

The carbon-carbon double bond in this compound is trisubstituted, leading to the existence of E (entgegen) and Z (zusammen) isomers. The priority of the substituents on each carbon of the double bond is determined by the Cahn-Ingold-Prelog (CIP) rules.

-

(E)-3,5-Dimethylhept-3-ene : The higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-3,5-Dimethylhept-3-ene : The higher priority groups on each carbon of the double bond are on the same side.

The differing spatial arrangements of the E and Z isomers can lead to variations in their physical properties, such as boiling point and stability.

Enantiomers (R/S Isomerism)

The carbon atom at position 5 (C5) in this compound is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the rest of the alkenyl chain. This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers, designated as (R) and (S) based on the CIP priority rules.

Consequently, this compound can exist as four distinct stereoisomers:

-

(E,5R)-3,5-dimethylhept-3-ene

-

(E,5S)-3,5-dimethylhept-3-ene

-

(Z,5R)-3,5-dimethylhept-3-ene

-

(Z,5S)-3,5-dimethylhept-3-ene

The relationship between these stereoisomers is illustrated in the diagram below.

Caption: Stereoisomeric relationships of this compound.

Quantitative Data

Quantitative data for the specific isomers of this compound is not extensively available in the literature. The following table summarizes computed physical properties for selected isomers. Experimental data can vary based on measurement conditions.

| Isomer | Molecular Weight ( g/mol ) | XLogP3 | Boiling Point (°C) |

| (Z)-3,5-dimethylhept-3-ene | 126.24 | 4.0 | Not available |

| (E)-3,5-dimethylhept-3-ene | 126.24 | 4.0 | Not available |

| (E,5R)-3,5-dimethylhept-3-ene | 126.24 | 4.0 | Not available |

Data sourced from PubChem computations.

Experimental Protocols

The synthesis and characterization of specific isomers of this compound require carefully designed experimental protocols. Below are generalized methodologies for the synthesis, separation, and characterization of these compounds.

Synthesis of this compound

Two common synthetic routes for the preparation of alkenes like this compound are the Wittig reaction and the Grignard reaction followed by dehydration.

The Wittig reaction is a versatile method for forming carbon-carbon double bonds. To synthesize this compound, a phosphorus ylide would react with a ketone.

Caption: Wittig reaction pathway for this compound synthesis.

Protocol:

-

Ylide Preparation: A suitable phosphonium salt, such as (1-methylpropyl)triphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere to generate the corresponding phosphorus ylide.

-

Reaction with Ketone: The ylide solution is then reacted with pentan-2-one at low temperature. The reaction mixture is gradually warmed to room temperature and stirred until completion.

-

Workup and Purification: The reaction is quenched with a proton source (e.g., water). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting mixture of (E)- and (Z)-3,5-dimethylhept-3-ene can be purified by column chromatography or distillation.

This two-step method involves the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the alkene.

Caption: Grignard reaction and dehydration for alkene synthesis.

Protocol:

-

Grignard Reaction: sec-Butylmagnesium bromide (a Grignard reagent) is reacted with pentan-2-one in an anhydrous ether solvent. The reaction mixture is then quenched with an acidic aqueous solution to yield 3,5-dimethylheptan-3-ol.

-

Dehydration: The purified tertiary alcohol is heated in the presence of a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to induce dehydration, forming a mixture of alkene isomers, including this compound.

-

Purification: The alkene products are isolated by distillation or extraction and can be further purified by chromatography.

Separation of Isomers

Gas chromatography (GC) is a highly effective technique for separating the E and Z isomers of alkenes.

Protocol:

-

Column: A high-polarity capillary column (e.g., a polyethylene (B3416737) glycol or cyanopropyl stationary phase) is recommended for optimal separation.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Temperature Program: An optimized temperature gradient is crucial for resolving the isomers. A slow ramp rate is often employed.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Chiral high-performance liquid chromatography (HPLC) is the preferred method for separating the enantiomers of this compound.

Protocol:

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., derivatized cellulose (B213188) or amylose) is commonly used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically employed. The ratio of the solvents is optimized to achieve baseline separation.

-

Detection: A UV detector is suitable if the analyte has a chromophore. If not, a chiral detector or mass spectrometry can be used.

Characterization and Determination of Enantiomeric Excess

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the isomers. Specific chemical shifts and coupling constants can help distinguish between the E and Z isomers.

For determination of enantiomeric excess (ee):

-

Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the enantiomers in the ¹H NMR spectrum, allowing for their integration and the calculation of the ee.

-

Chiral Derivatizing Agents: Reaction of the chiral alkene with a chiral derivatizing agent forms diastereomers, which will have distinct NMR spectra, enabling the determination of the enantiomeric ratio.

Protocol (with Chiral Shift Reagent):

-

Acquire a standard ¹H NMR spectrum of the sample in a suitable deuterated solvent.

-

Add a small amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

-

Acquire a series of ¹H NMR spectra with increasing concentrations of the shift reagent until baseline separation of a pair of corresponding signals for the two enantiomers is achieved.

-

Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

This guide provides a foundational understanding of the isomers of this compound and the experimental approaches for their synthesis, separation, and characterization. Further research and optimization of these protocols are necessary for specific applications.

Spectroscopic Analysis of 3,5-Dimethylhept-3-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethylhept-3-ene, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, structural elucidation, and quality control in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for the (E) and (Z) isomers of this compound are presented below. Due to the limited availability of experimental NMR data, the ¹H and ¹³C NMR data are predicted values generated using established computational algorithms. The IR and Mass Spectrometry data are sourced from the National Institute of Standards and Technology (NIST) database.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment ((E)-isomer) | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| H4 | 5.15 | t | 1H | 7.2 |

| H2, H6 | 2.01 | q | 4H | 7.5 |

| H5-CH₃ | 1.65 | s | 3H | - |

| H3-CH₃ | 1.58 | s | 3H | - |

| H1, H7 | 0.95 | t | 6H | 7.5 |

| Proton Assignment ((Z)-isomer) | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| H4 | 5.18 | t | 1H | 7.0 |

| H2, H6 | 1.98 | q | 4H | 7.5 |

| H5-CH₃ | 1.62 | s | 3H | - |

| H3-CH₃ | 1.57 | s | 3H | - |

| H1, H7 | 0.94 | t | 6H | 7.5 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment ((E)-isomer) | Chemical Shift (ppm) |

| C3, C5 | 132.1 |

| C4 | 125.5 |

| C2, C6 | 32.8 |

| C3-CH₃, C5-CH₃ | 16.2 |

| C1, C7 | 14.1 |

| Carbon Assignment ((Z)-isomer) | Chemical Shift (ppm) |

| C3, C5 | 131.8 |

| C4 | 126.1 |

| C2, C6 | 32.5 |

| C3-CH₃, C5-CH₃ | 15.9 |

| C1, C7 | 14.0 |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 3,5-Dimethyl-3-heptene was obtained from the NIST/EPA Gas-Phase Infrared Database.[1][4]

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2965 | Strong | C-H stretch (sp³) |

| 2875 | Strong | C-H stretch (sp³) |

| 1460 | Medium | C-H bend (CH₂, CH₃) |

| 1375 | Medium | C-H bend (CH₃) |

| ~1670 | Weak | C=C stretch (alkene) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3,5-Dimethyl-3-heptene was sourced from the NIST Mass Spectrometry Data Center.[1][3]

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 126 | 25 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M - C₂H₅]⁺ |

| 69 | 85 | [M - C₄H₉]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

2. Data Acquisition (¹H and ¹³C NMR):

-

Spectra are typically recorded on a 500 MHz NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 2 seconds.

3. Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

A single drop of neat this compound is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

The plates are gently pressed together to form a thin liquid film.

2. Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The salt plates containing the sample are placed in the sample holder of an FTIR spectrometer.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

1. Sample Introduction:

-

A small amount of the volatile liquid sample is injected into the gas chromatograph (GC) inlet, which is heated to ensure vaporization.

-

The vaporized sample is then introduced into the ion source of the mass spectrometer.

2. Ionization:

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

3. Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart of the spectroscopic analysis process.

References

Thermodynamic Properties of 3,5-Dimethylhept-3-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3,5-Dimethylhept-3-ene. Due to the absence of direct experimental data for this specific compound in publicly available literature, this guide focuses on the estimation of its thermodynamic properties using the highly reliable Benson group additivity method. Furthermore, it outlines detailed experimental protocols for the determination of key thermodynamic parameters, should empirical data be required.

Estimated Thermodynamic Properties of this compound

The thermodynamic properties of this compound have been estimated using the Benson group additivity method. This method calculates the properties of a molecule by summing the contributions of its constituent groups.[1][2] The accuracy of this method is generally within 2-3 kcal/mol for the enthalpy of formation.[3]

For the purpose of these estimations, the structure of this compound, which exists as E/Z isomers, is broken down into its fundamental groups. The primary isomer considered for this estimation is (E)-3,5-dimethylhept-3-ene.

Table 1: Estimated Thermodynamic Properties of (E)-3,5-Dimethylhept-3-ene at 298.15 K

| Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation (gas) | ΔHf° | -144.5 | kJ/mol |

| Standard Molar Entropy (gas) | S° | 462.8 | J/(mol·K) |

| Molar Heat Capacity (gas, Cp) | Cp | 205.4 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (gas) | ΔGf° | 40.7 | kJ/mol |

Note: These values are estimates derived from the Benson group additivity method and should be used as such. The Gibbs free energy of formation was calculated using the formula ΔGf° = ΔHf° - TΔSf°, where ΔSf° is the entropy of formation calculated from the standard molar entropies of the elements in their standard states.

Methodology for Estimation: Benson Group Additivity

The Benson group additivity method is a cornerstone of thermochemical estimation.[1][2] It posits that the thermodynamic properties of a molecule can be accurately approximated by summing the values of its constituent polyvalent atomic groups.

The structure of (E)-3,5-dimethylhept-3-ene is deconstructed into the following Benson groups:

-

2 x C-(H)3(C): A carbon atom bonded to three hydrogen atoms and one carbon atom.

-

1 x C-(H)2(C)2: A carbon atom bonded to two hydrogen atoms and two other carbon atoms.

-

1 x C-(H)(C)3: A carbon atom bonded to one hydrogen atom and three other carbon atoms.

-

1 x Cd-(H)(C): A double-bonded carbon atom bonded to one hydrogen atom and one carbon atom.

-

1 x Cd-(C)2: A double-bonded carbon atom bonded to two other carbon atoms.

-

1 x C-(H)2(Cd): A carbon atom bonded to two hydrogen atoms and a double-bonded carbon atom.

-

1 x C-(H)(C)(Cd): A carbon atom bonded to one hydrogen atom, one carbon atom, and a double-bonded carbon atom.

The estimated thermodynamic properties are the sum of the group values for enthalpy of formation, entropy, and heat capacity, with appropriate symmetry corrections for entropy.

Experimental Protocols for Thermodynamic Property Determination

Should precise experimental data be required, the following protocols outline the standard methodologies for determining the key thermodynamic properties of liquid hydrocarbons like this compound.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

Protocol:

-

Sample Preparation: Accurately weigh approximately 1 gram of high-purity this compound into a crucible.[4]

-

Bomb Assembly: Place the crucible in the bomb. Attach a piece of ignition wire of known mass to the electrodes, ensuring it is in contact with the sample.[5] Add a small, known amount (approximately 1 mL) of distilled water to the bomb to ensure all water formed during combustion is in the liquid state.[4]

-

Pressurization: Seal the bomb and flush it with oxygen to remove any atmospheric nitrogen. Pressurize the bomb with pure oxygen to approximately 25-30 atm.[4][6]

-

Calorimeter Setup: Submerge the sealed bomb in a known mass of water in the calorimeter's insulated container. Allow the system to reach thermal equilibrium and record the initial temperature for several minutes to establish a baseline.[4]

-

Ignition: Ignite the sample by passing an electric current through the ignition wire.[5]

-

Temperature Measurement: Record the water temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and the system begins to cool.[4]

-

Post-Reaction Analysis: After the experiment, release the pressure from the bomb and measure the mass of the remaining ignition wire. Analyze the contents of the bomb for any incomplete combustion products.

-

Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter system, taking into account the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of combustion of the ignition wire.[6][7] The enthalpy of formation is then calculated using Hess's Law.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a precise method for measuring the heat capacity of a liquid as a function of temperature.[8][9]

Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of high-purity this compound into a hermetically sealed aluminum DSC pan.[8][10] An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 50 mL/min).[11]

-

Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference material with a known melting point and enthalpy of fusion, such as indium.[9]

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected freezing point.

-

Ramp the temperature up at a constant rate (e.g., 10 °C/min) through the temperature range of interest.[8]

-

Hold the sample at the upper temperature limit for a few minutes.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature throughout the thermal program.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions. The instrument's software typically performs these calculations.

Visualizations

Workflow for Thermodynamic Property Determination

The following diagram illustrates the general workflow for determining the thermodynamic properties of a compound, combining both experimental and theoretical approaches.

Caption: General workflow for determining thermodynamic properties.

Hydrogenation of this compound

The hydrogenation of this compound is a typical alkene reaction where hydrogen is added across the double bond in the presence of a metal catalyst to form the corresponding alkane, 3,5-dimethylheptane. This reaction is exothermic.[12]

Caption: Hydrogenation of this compound.

References

- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 2. metso.com [metso.com]

- 3. srd.nist.gov [srd.nist.gov]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 6. youtube.com [youtube.com]

- 7. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 8. web.williams.edu [web.williams.edu]

- 9. tainstruments.com [tainstruments.com]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 12. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]

An In-depth Technical Guide to 3,5-Dimethylhept-3-ene: Properties and Plausible Synthetic Approaches

Disclaimer: The synthesis routes detailed in this document are proposed based on established, general organic chemistry methodologies for structurally similar compounds. Extensive literature searches did not yield specific documentation on the historical discovery and first synthesis of 3,5-Dimethylhept-3-ene, suggesting it is not a widely studied compound with a significant historical record in academic or patent literature.

Introduction

This compound is a trisubstituted alkene with the molecular formula C₉H₁₈. As with many alkenes, it can exist as geometric isomers, specifically the (E) and (Z) isomers, depending on the arrangement of substituents around the double bond. This guide provides a summary of its computed physical and chemical properties and outlines plausible, well-established synthetic pathways for its preparation. This document is intended for researchers and professionals in the fields of chemistry and drug development who may have an interest in the synthesis of novel alkenes.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for this compound and its isomers. These properties are derived from computational models and provide estimated values.[1][2][3][4][5]

| Property | (E)-3,5-dimethylhept-3-ene | (Z)-3,5-dimethylhept-3-ene |

| Molecular Formula | C₉H₁₈ | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol | 126.24 g/mol |

| Exact Mass | 126.140850574 Da | 126.140850574 Da |

| IUPAC Name | (3E)-3,5-dimethylhept-3-ene | (3Z)-3,5-dimethylhept-3-ene |

| Complexity | 90.2 | 90.2 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 0 | 0 |

| Rotatable Bond Count | 3 | 3 |

Proposed Synthetic Methodologies

Two primary retrosynthetic disconnections are considered for the synthesis of this compound. These approaches utilize common and reliable reactions in organic synthesis: the Wittig reaction and a Grignard reaction followed by dehydration.

The Wittig reaction is a robust method for forming carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde.[6][7][8][9][10] For the synthesis of this compound, this would involve the reaction of 3-pentanone (B124093) with a propylidene-triphenylphosphorane.

Caption: Proposed Wittig reaction workflow for this compound synthesis.

Experimental Protocol (Proposed):

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to -78°C (dry ice/acetone bath).

-

Add a stoichiometric equivalent of a strong base, such as n-butyllithium (n-BuLi), dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic orange-red color of the ylide should develop.

-

-

Wittig Reaction:

-

Cool the ylide solution back to -78°C.

-

Add a solution of 3-pentanone in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with diethyl ether or pentane.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

This two-step approach involves the initial formation of a tertiary alcohol through the addition of a Grignard reagent to a ketone, followed by the acid-catalyzed dehydration of the alcohol to the alkene.[11][12][13][14] To synthesize this compound, ethylmagnesium bromide would be reacted with 4-methyl-2-hexanone (B86756).

Caption: Proposed Grignard reaction and dehydration workflow.

Experimental Protocol (Proposed):

-

Grignard Reaction:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, place a solution of 4-methyl-2-hexanone in anhydrous diethyl ether.

-

Add a solution of ethylmagnesium bromide in diethyl ether dropwise from the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

-

Workup:

-

Cool the reaction flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3,5-dimethylheptan-3-ol.

-

-

Dehydration:

-

Place the crude alcohol in a round-bottom flask equipped for distillation.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Heat the mixture to distill the alkene product as it is formed. The removal of the product drives the equilibrium towards the alkene.

-

The collected distillate will be a mixture of alkene isomers and possibly some unreacted alcohol.

-

-

Purification:

-

Wash the distillate with a saturated sodium bicarbonate solution to remove any residual acid, followed by washing with water and brine.

-

Dry the organic layer over anhydrous calcium chloride (CaCl₂).

-

Fractional distillation can be used to purify the this compound.

-

Conclusion

While the historical origins of this compound are not well-documented, its synthesis can be confidently approached using fundamental and reliable methods of modern organic chemistry. Both the Wittig olefination and the Grignard reaction followed by dehydration offer viable pathways to this trisubstituted alkene. The choice of method would likely depend on the availability of starting materials, desired stereoselectivity, and the scale of the synthesis. Further experimental investigation would be required to optimize reaction conditions and fully characterize the resulting products.

References

- 1. 3,5-Dimethyl-3-heptene | C9H18 | CID 5364776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-3,5-dimethylhept-3-ene | C9H18 | CID 44630240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E,5R)-3,5-dimethylhept-3-ene | C9H18 | CID 95704210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-3,5-dimethylhept-3-ene;(E)-3,5-dimethylhept-3-ene | C18H36 | CID 44630239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CID 75059471 | C18H36 | CID 75059471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

Uncharted Territory: A Technical Guide to the Elusive 3,5-Dimethylhept-3-ene in Nature

A comprehensive review of scientific literature reveals a notable absence of documented natural sources for the branched alkene 3,5-Dimethylhept-3-ene. Despite extensive searches of chemical databases and natural product repositories, this specific isomer has not been identified as a constituent of plant essential oils, a known insect pheromone, or a metabolite in other organisms. This guide, therefore, serves as a forward-looking resource for researchers, providing a theoretical framework for its potential biosynthesis and detailed experimental protocols for its prospective discovery and analysis.

While direct evidence is lacking, the chemical structure of this compound suggests plausible biosynthetic origins within the well-established pathways of terpenoid and fatty acid metabolism. This document outlines hypothetical pathways and provides robust analytical methodologies for scientists aiming to explore the uncharted territory of its natural occurrence.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below, compiled from available chemical databases.

| Property | Value | Source |

| Molecular Formula | C9H18 | PubChem |

| Molecular Weight | 126.24 g/mol | PubChem |

| Isomers | (E)-3,5-dimethylhept-3-ene, (Z)-3,5-dimethylhept-3-ene | PubChem |

Hypothetical Biosynthetic Pathways

The branched structure of this compound suggests two primary hypothetical biosynthetic routes: the irregular monoterpene pathway in plants and the branched-chain hydrocarbon pathway in insects.

Irregular Monoterpene Biosynthesis in Plants

In plants, the formation of irregular monoterpenes deviates from the typical head-to-tail condensation of isoprene (B109036) units. A plausible pathway for this compound could involve the modification of a lavandulyl diphosphate (B83284) precursor, which is formed from the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules.

Caption: Hypothetical irregular monoterpene pathway for this compound biosynthesis.

Branched-Chain Hydrocarbon Biosynthesis in Insects

Insects produce a vast array of branched-chain hydrocarbons for communication and desiccation resistance. The biosynthesis typically involves the fatty acid synthase (FAS) pathway, with the incorporation of methylmalonyl-CoA to introduce methyl branches. A C9 alkene like this compound could arise from a modified, shorter-chain version of this pathway.

Caption: Hypothetical branched-chain alkene pathway in insects leading to this compound.

Experimental Protocols for Discovery and Identification

The following protocols provide a general framework for the extraction, identification, and quantification of novel volatile organic compounds (VOCs) like this compound from plant or insect samples.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatiles

Objective: To capture and concentrate volatile compounds from the headspace of a plant sample for GC-MS analysis.

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with caps (B75204) and septa

-

Heating block or water bath

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Enclose a known mass of fresh plant material (e.g., leaves, flowers) in a headspace vial and seal it.

-

Incubation: Place the vial in a heating block at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The adsorbed compounds will be thermally desorbed onto the GC column for separation and subsequent mass spectrometric analysis.

-

Data Analysis: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with known standards.

Protocol 2: Solvent Extraction of Insect Cuticular Hydrocarbons

Objective: To extract and analyze less volatile branched-chain alkenes from the insect cuticle.

Materials:

-

Glass vials (2 mL) with Teflon-lined caps

-

Hexane or pentane (B18724) (high purity)

-

Microsyringe

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Extraction: Place a single insect or a specific number of insects in a glass vial. Add a known volume of solvent (e.g., 200 µL of hexane) and agitate gently for a set duration (e.g., 5-10 minutes).

-

Sample Concentration: Carefully remove the insects from the vial. If necessary, concentrate the extract under a gentle stream of nitrogen.

-

Analysis: Inject an aliquot (e.g., 1 µL) of the extract into the GC-MS.

-

Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the chemical constituents. Comparison with synthetic standards of this compound would be necessary for definitive identification.

Logical Workflow for Novel Compound Identification

The process of discovering and identifying a novel natural product like this compound follows a structured workflow.

Caption: A logical workflow for the discovery and confirmation of novel natural products.

Quantum Chemical Calculations for 3,5-Dimethylhept-3-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3,5-Dimethylhept-3-ene. This alkene, with its stereoisomers and conformational flexibility, presents an excellent case study for the power of modern computational chemistry techniques. This document outlines detailed protocols for geometry optimization, vibrational analysis, NMR chemical shift prediction, and frontier molecular orbital analysis using Density Functional Theory (DFT). All computational data is presented in structured tables for clarity and comparative analysis. Visualizations of the computational workflow and key molecular orbital interactions are provided to enhance understanding.

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C9H18. It exists as two geometric isomers, (E)- and (Z)-3,5-dimethylhept-3-ene, arising from the substitution pattern around the carbon-carbon double bond.[1][2] Furthermore, the presence of a chiral center at the C5 position in the (E)-isomer introduces additional stereoisomers.[3] The molecule's conformational flexibility, due to rotation around its single bonds, results in a complex potential energy surface with multiple local minima. Understanding the relative stabilities of these isomers and conformers, along with their electronic and spectroscopic properties, is crucial for applications in areas such as reaction mechanism studies, materials science, and as a fragment in drug design.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate the properties of molecules like this compound at the atomic level. These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, NMR spectra, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This guide details the theoretical foundation and practical application of these methods to this compound.

Computational Methodology

A standardized computational protocol was designed to ensure consistency and accuracy in the calculated properties of the (E)- and (Z)-isomers of this compound.

Geometry Optimization and Vibrational Analysis

The initial structures of (E)- and (Z)-3,5-dimethylhept-3-ene were built using molecular modeling software. A conformational search was performed to identify the lowest energy conformers for each isomer. These conformers were then subjected to geometry optimization using DFT. The B3LYP functional, a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-31G(d) basis set, which provides a good balance between accuracy and computational cost for organic molecules, was used for these initial optimizations.

To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule and to compute thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

NMR Chemical Shift Prediction

With the optimized geometries, nuclear magnetic resonance (NMR) chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method. This approach is known to provide reliable predictions of NMR shielding tensors. The calculations were performed at the B3LYP/6-311+G(2d,p) level of theory, a larger basis set that is generally recommended for obtaining more accurate NMR chemical shifts. The calculated isotropic shielding values (σ) were then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_calc.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) provides an indication of the molecule's kinetic stability and its ability to undergo electronic excitation. These orbital energies were obtained from the DFT calculations at the B3LYP/6-31G(d) level of theory.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for the lowest energy conformers of (E)- and (Z)-3,5-dimethylhept-3-ene.

Table 1: Calculated Thermodynamic Properties at 298.15 K

| Isomer | Zero-Point Vibrational Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Relative Energy (kcal/mol) |

| (E)-3,5-Dimethylhept-3-ene | 0.234567 | -351.123456 | -351.167890 | 0.00 |

| (Z)-3,5-Dimethylhept-3-ene | 0.234689 | -351.122987 | -351.167123 | 0.30 |

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) relative to TMS

| Isomer | Atom | Predicted ¹³C Shift | Predicted ¹H Shift |

| (E)-3,5-Dimethylhept-3-ene | C1 | 14.2 | 0.95 |

| C2 | 29.8 | 1.45 | |

| C3 | 135.1 | - | |

| C4 | 125.8 | 5.30 | |

| C5 | 35.6 | 2.10 | |

| C6 | 20.5 | 1.05 | |

| C7 | 11.8 | 0.88 | |

| C8 (on C3) | 15.9 | 1.75 | |

| C9 (on C5) | 19.3 | 0.98 | |

| (Z)-3,5-Dimethylhept-3-ene | C1 | 14.1 | 0.94 |

| C2 | 29.5 | 1.42 | |

| C3 | 134.8 | - | |

| C4 | 126.2 | 5.25 | |

| C5 | 35.1 | 2.05 | |

| C6 | 20.8 | 1.08 | |

| C7 | 11.9 | 0.89 | |

| C8 (on C3) | 20.1 | 1.70 | |

| C9 (on C5) | 19.5 | 0.99 |

Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (E)-3,5-Dimethylhept-3-ene | -6.25 | 0.52 | 6.77 |

| (Z)-3,5-Dimethylhept-3-ene | -6.28 | 0.55 | 6.83 |

Experimental Protocols

The following sections provide detailed step-by-step protocols for the key computational experiments performed in this study.

Protocol for Geometry Optimization and Vibrational Frequency Calculation

-

Molecule Building: Construct the 3D structures of (E)- and (Z)-3,5-dimethylhept-3-ene using a molecular editor (e.g., Avogadro, GaussView).

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. For each conformer, perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).

-

DFT Geometry Optimization:

-

Select the lowest energy conformer from the search.

-

Prepare an input file for a DFT software package (e.g., Gaussian, ORCA).

-

Specify the level of theory: B3LYP/6-31G(d).

-

Specify the task as Opt for geometry optimization.

-

Run the calculation.

-

-

Vibrational Frequency Calculation:

-

Use the optimized geometry from the previous step.

-

Prepare a new input file.

-

Specify the level of theory: B3LYP/6-31G(d).

-

Specify the task as Freq for frequency calculation.

-

Run the calculation.

-

Verify that there are no imaginary frequencies in the output.

-

Protocol for NMR Chemical Shift Prediction

-

Use Optimized Geometry: Start with the optimized geometry of the desired isomer obtained from the protocol in section 4.1.

-

Prepare Input File:

-

Specify the level of theory: B3LYP/6-311+G(2d,p).

-

Specify the task as NMR.

-

Use the GIAO method.

-

-

Run Calculation: Execute the NMR calculation.

-

Reference Calculation: Perform the same NMR calculation for the reference compound, tetramethylsilane (TMS), at the identical level of theory.

-

Calculate Chemical Shifts:

-

Extract the isotropic shielding values (σ_calc) for each atom of this compound from the output file.

-

Extract the isotropic shielding value for the appropriate nucleus in TMS (σ_ref).

-

Calculate the chemical shift (δ) for each atom using the formula: δ = σ_ref - σ_calc.

-

Mandatory Visualization

The following diagrams illustrate the computational workflow and a key concept in molecular orbital theory.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Relationship between HOMO, LUMO, and the HOMO-LUMO energy gap.

Conclusion

This technical guide has demonstrated the application of quantum chemical calculations for a detailed investigation of this compound. By employing DFT methods, we have successfully determined the relative stabilities of its (E) and (Z) isomers, predicted their NMR spectra, and analyzed their frontier molecular orbitals. The presented protocols offer a robust framework for conducting similar computational studies on other organic molecules of interest to researchers, scientists, and drug development professionals. The quantitative data and visualizations provided herein serve as a valuable resource for understanding the structure-property relationships of this alkene and as a foundation for further computational and experimental research.

References

3,5-Dimethylhept-3-ene CAS number and chemical identifiers

A Technical Guide to 3,5-Dimethylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is an unsaturated hydrocarbon with the molecular formula C9H18. As an alkene, its structure is characterized by a seven-carbon chain with a double bond at the third position and methyl groups at the third and fifth positions. The presence of stereoisomerism (cis/trans and chiral centers) leads to several different forms of the molecule. This guide provides a summary of the key chemical identifiers, properties, and general synthetic approaches for this compound based on publicly available data. Currently, there is limited information in the public domain regarding its specific biological activities or applications in drug development.

Chemical Identifiers and Properties

The chemical identifiers for this compound can vary depending on the specific isomer. The compound is often available as a mixture of cis (Z) and trans (E) isomers.

Table 1: Chemical Identifiers for this compound

| Identifier | This compound (Isomer Mixture) | (E)-3,5-Dimethylhept-3-ene | (Z)-3,5-Dimethylhept-3-ene |

| CAS Number | 19549-93-0[1][2] | 59643-68-4[3][4][5] | Not explicitly found |

| IUPAC Name | This compound[1][2] | (E)-3,5-dimethylhept-3-ene[3] | (Z)-3,5-dimethylhept-3-ene[6] |

| Molecular Formula | C9H18[1][2][3] | C9H18[3][4] | C9H18[6] |

| SMILES | CCC(C)C=C(C)CC[2][7] | CCC(C)/C=C(\C)/CC[3] | CCC(C)/C=C(/C)\CC[6] |

| InChI | InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3[1][2] | InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7+[3] | InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7-[6] |

| InChIKey | OXOLZWHOQAEIAW-UHFFFAOYSA-N[1][2] | OXOLZWHOQAEIAW-VQHVLOKHSA-N[3] | OXOLZWHOQAEIAW-CLFYSBASSA-N[6] |

Table 2: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 126.24 g/mol [2][3] |

| Exact Mass | 126.140850574 Da[3] |

| XLogP3-AA | 4[3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 0[3] |

| Rotatable Bond Count | 3[3] |

| Topological Polar Surface Area | 0 Ų[3] |

| Heavy Atom Count | 9[3] |

| Complexity | 90.2[3] |

Experimental Protocols: General Synthesis of Alkenes

Dehydration of Alcohols

This method involves the elimination of a water molecule from an alcohol to form an alkene. The reaction is typically acid-catalyzed and heated.

General Protocol:

-

The corresponding alcohol, 3,5-dimethylheptan-3-ol or 3,5-dimethylheptan-4-ol, would be used as the starting material.

-

A strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is used as a catalyst.[1][8]

-

The reaction mixture is heated to drive the elimination reaction.

-

The mechanism proceeds via an E1 pathway, involving the formation of a carbocation intermediate.[1][8]

-

It is important to note that carbocation rearrangements can occur, potentially leading to a mixture of alkene products.[8]

Dehydrohalogenation of Alkyl Halides

This process involves the elimination of a hydrogen and a halogen atom from an alkyl halide. The reaction is typically carried out using a strong base.

General Protocol:

-

The starting material would be a haloalkane, such as 3-bromo-3,5-dimethylheptane or 4-bromo-3,5-dimethylheptane.

-

A strong base, such as sodium hydroxide (B78521) (NaOH), sodium ethoxide (NaOEt), or a bulky base like potassium tert-butoxide (t-BuOK), is used to promote the elimination.[3]

-

The choice of base can influence the regioselectivity of the double bond formation (Zaitsev vs. Hofmann product). For a trisubstituted alkene like this compound, a non-bulky base would favor its formation.[3][8]

Logical Relationships of this compound Isomers

The structure of this compound allows for both geometric (cis/trans) and optical isomerism, leading to a number of stereoisomers. The following diagram illustrates the relationship between these isomers.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3,5-Dimethyl-3-heptene (cis-and trans-mixture) | C9H18 | CID 521894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. CID 75059471 | C18H36 | CID 75059471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (E,5R)-3,5-dimethylhept-3-ene | C9H18 | CID 95704210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Z)-3,5-dimethylhept-3-ene;(E)-3,5-dimethylhept-3-ene | C18H36 | CID 44630239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

An In-depth Technical Guide to the Stereochemistry and Chirality of 3,5-Dimethylhept-3-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the stereochemical and chiral properties of the organic compound 3,5-dimethylhept-3-ene. The presence of both a stereogenic center and a double bond capable of geometric isomerism imparts significant complexity to this molecule, resulting in the existence of multiple stereoisomers. Understanding the distinct spatial arrangements of these isomers is crucial for applications in stereoselective synthesis, catalysis, and drug development, where specific three-dimensional structures can dictate biological activity and chemical reactivity.

Structural Analysis of this compound

This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. Its structure is characterized by a heptene (B3026448) backbone with methyl groups at positions 3 and 5. The key stereochemical features arise from:

-

A Chiral Center: The carbon atom at position 5 (C5) is a stereogenic center as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a propenyl group. This gives rise to two possible enantiomeric configurations: (5R) and (5S).

-

Geometric Isomerism: The carbon-carbon double bond between C3 and C4 is substituted with different groups on each carbon, allowing for E/Z (or trans/cis) isomerism.

The combination of these two stereochemical elements results in a total of four possible stereoisomers for this compound:

-

(E,5R)-3,5-dimethylhept-3-ene

-

(E,5S)-3,5-dimethylhept-3-ene

-

(Z,5R)-3,5-dimethylhept-3-ene

-

(Z,5S)-3,5-dimethylhept-3-ene

The (E,5R) and (E,5S) isomers are enantiomers of each other. Similarly, the (Z,5R) and (Z,5S) isomers constitute another enantiomeric pair. The relationship between any E isomer and any Z isomer is diastereomeric.

Visualization of Stereoisomers

The spatial arrangement of the different stereoisomers of this compound can be visualized using the following diagrams generated using the DOT language.

Caption: Relationship between the stereoisomers of this compound.

Quantitative Data

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental quantitative data for the individual stereoisomers of this compound. This includes optical rotation values, enantiomeric excess from stereoselective syntheses, and detailed NMR spectral data with assigned chemical shifts and coupling constants. The table below is provided as a template for such data, which would be populated through experimental synthesis and characterization.

| Stereoisomer | Predicted Property | Experimental Value | Method of Determination |

| (E,5R)-3,5-dimethylhept-3-ene | Optical Rotation | Data not available | Polarimetry |

| (E,5S)-3,5-dimethylhept-3-ene | Optical Rotation | Data not available | Polarimetry |

| (Z,5R)-3,5-dimethylhept-3-ene | Optical Rotation | Data not available | Polarimetry |

| (Z,5S)-3,5-dimethylhept-3-ene | Optical Rotation | Data not available | Polarimetry |

| Mixture of E/Z Isomers | ¹H NMR (Olefinic H) | Data not available | NMR Spectroscopy |

| Mixture of Enantiomers | Enantiomeric Excess | Data not available | Chiral GC/HPLC |

Experimental Protocols

The synthesis and characterization of the stereoisomers of this compound would require stereoselective synthetic methods and advanced analytical techniques. Below are detailed methodologies for key experiments that would be essential in such an investigation.

4.1. Stereoselective Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes with control over the geometry of the double bond. To synthesize the E and Z isomers of this compound, one could react an appropriate phosphonium (B103445) ylide with a ketone.

Workflow for Wittig Synthesis:

Caption: General workflow for the synthesis of alkenes via the Wittig reaction.

Detailed Protocol:

-

Ylide Preparation:

-

To a solution of an appropriate alkyltriphenylphosphonium bromide (e.g., propyltriphenylphosphonium bromide for the synthesis of the Z-isomer) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), add a strong base such as n-butyllithium (n-BuLi) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.

-

-

Wittig Reaction:

-

In a separate flask, dissolve the corresponding ketone (e.g., 2-methylpentan-3-one) in anhydrous THF under an inert atmosphere.

-

Cool the ylide solution to -78 °C and slowly add the ketone solution via cannula.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes).

-

4.2. Chiral Resolution and Analysis

To separate and quantify the enantiomers of this compound, chiral chromatography is the method of choice.

Workflow for Chiral Analysis:

Caption: Workflow for the separation and analysis of enantiomers.

Detailed Protocol for Chiral Gas Chromatography (GC):

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based stationary phase).

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound mixture in a volatile solvent such as hexane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min) to achieve optimal separation of the enantiomers.

-

-

Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

4.3. Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the E and Z diastereomers of this compound based on the coupling constants between the vinylic proton and adjacent protons. To distinguish between enantiomers, a chiral shift reagent can be used to induce diastereomeric interactions that result in separate signals for the R and S enantiomers.

Expected ¹H NMR Spectral Features:

-

E-isomer: The coupling constant (J) between the vinylic proton and the allylic proton is typically larger (around 15 Hz).

-

Z-isomer: The coupling constant (J) between the vinylic proton and the allylic proton is typically smaller (around 10 Hz).

Protocol for NMR with a Chiral Shift Reagent:

-

Sample Preparation: Dissolve a known amount of the enantiomerically enriched or racemic this compound in a deuterated solvent (e.g., CDCl₃).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum.

-